2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE
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Overview
Description
2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a unique structure that combines a hexahydropyrrolo[1,2-a]pyrazine ring with a thiazolone moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the hexahydropyrrolo[1,2-a]pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazolone moiety: This step may involve the use of thioamide and α-haloketone under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining the synthesis to minimize steps and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE: Similar structure with a hydroxyl group instead of a methoxy group.
2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of 2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-6-4-13(5-7-15)11-16-17(22)19-18(24-16)21-10-9-20-8-2-3-14(20)12-21/h4-7,11,14H,2-3,8-10,12H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMYBDWIJQBSBL-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN4CCCC4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN4CCCC4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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